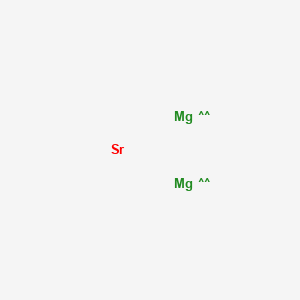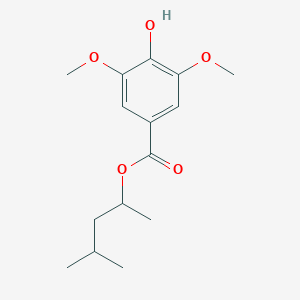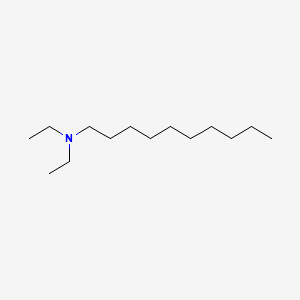
1-Decanamine, N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanamine, N,N-diethyl-: is an organic compound belonging to the class of amines. It is characterized by a long carbon chain (decanamine) with two ethyl groups attached to the nitrogen atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decanamine, N,N-diethyl- can be synthesized through the alkylation of decylamine with diethyl sulfate or diethyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products.
Industrial Production Methods: In industrial settings, the production of 1-Decanamine, N,N-diethyl- often involves the continuous flow process where decylamine is reacted with diethyl sulfate in a controlled environment to ensure high yield and purity. The reaction is followed by purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used.
Major Products Formed:
Oxidation: Formation of decanamide or decanenitrile.
Reduction: Formation of decylamine.
Substitution: Formation of various substituted amines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Decanamine, N,N-diethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.
Biology: Employed in the study of membrane proteins and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-Decanamine, N,N-diethyl- involves its interaction with various molecular targets. In biochemical systems, it can interact with membrane proteins, altering their function and activity. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ethyl groups attached to the nitrogen atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 1-Decanamine, N,N-dimethyl-
- 1-Decanamine, N,N-diisopropyl-
- 1-Decanamine, N,N-dibutyl-
Comparison: 1-Decanamine, N,N-diethyl- is unique due to its specific alkyl groups attached to the nitrogen atom. Compared to 1-Decanamine, N,N-dimethyl-, it has longer ethyl groups, which can influence its solubility and reactivity. Compared to 1-Decanamine, N,N-diisopropyl- and 1-Decanamine, N,N-dibutyl-, it has different steric and electronic properties, affecting its interaction with other molecules and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
6308-94-7 |
|---|---|
Molekularformel |
C14H31N |
Molekulargewicht |
213.40 g/mol |
IUPAC-Name |
N,N-diethyldecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h4-14H2,1-3H3 |
InChI-Schlüssel |
UFFQZCPLBHYOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
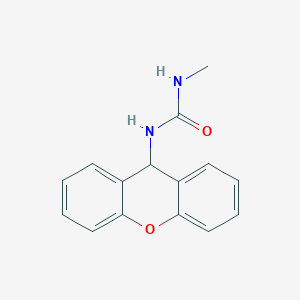
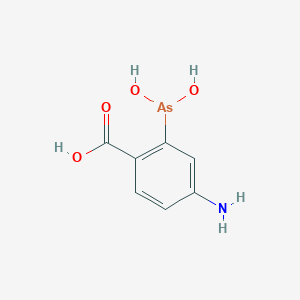
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
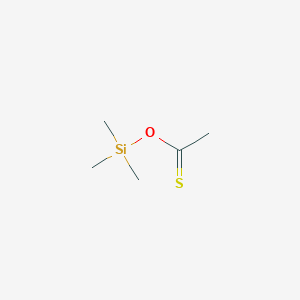
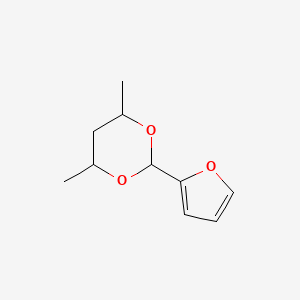
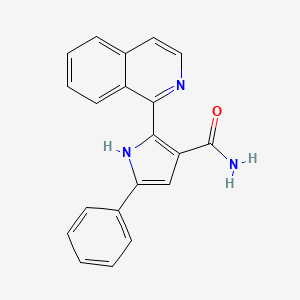
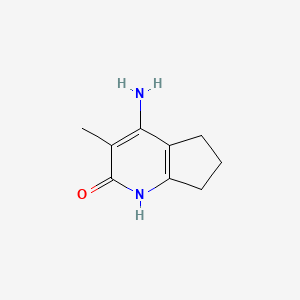
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
